1-Tetradecyl-1H-imidazole
Description
Contextualization within Modern Heterocyclic Chemistry
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials. Imidazole (B134444), a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly important scaffold in this field. The imidazole ring is a key structural motif in many biologically active molecules, including the amino acid histidine and numerous therapeutic agents.
1-Tetradecyl-1H-imidazole is a specific derivative of imidazole where a fourteen-carbon alkyl chain is attached to one of the nitrogen atoms. This N-alkylation significantly alters the physicochemical properties of the parent imidazole molecule, introducing amphiphilic character. This strategic modification places this compound at the intersection of heterocyclic chemistry and surfactant science, opening up avenues for its application in areas requiring surface activity and self-assembly.
Significance of N-Alkylated Imidazole Derivatives in Contemporary Science
The attachment of alkyl chains of varying lengths to the nitrogen atom of the imidazole ring gives rise to a class of compounds known as N-alkylated imidazoles. These derivatives have garnered substantial attention in contemporary science due to their versatile properties and wide range of applications.
The length of the alkyl chain is a critical determinant of the compound's function. Shorter alkyl chains often lead to the formation of ionic liquids, which are salts that are liquid at or near room temperature. These have applications as green solvents and electrolytes. As the alkyl chain length increases, as in the case of this compound, the surfactant properties become more pronounced. This is because the long hydrocarbon tail is hydrophobic (water-repelling), while the imidazole head remains hydrophilic (water-attracting). This dual nature drives the molecules to assemble at interfaces, reducing surface tension.
Furthermore, research has shown a correlation between the alkyl chain length of N-alkylated imidazoles and their biological activity. Longer alkyl chains have been observed to enhance antimicrobial properties, a key area of investigation for compounds like this compound.
Overview of Key Research Domains for this compound
The unique characteristics of this compound have positioned it as a valuable compound in several key research domains:
Surfactants and Micelle Formation: Due to its amphiphilic nature, this compound is investigated for its ability to act as a surfactant. Surfactants are crucial in a vast array of products and processes, including detergents, emulsifiers, and in enhanced oil recovery. A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form aggregates called micelles. While specific CMC data for this compound is not readily available in dedicated studies, research on analogous long-chain N-alkylated imidazolium (B1220033) salts provides valuable insights into its expected behavior. For instance, studies on 1-tetradecyl-3-methylimidazolium (B1224123) bromide have explored its micellization in various media, indicating the strong tendency of such long-chain derivatives to form micelles.
Antimicrobial Agents: There is a growing body of research demonstrating the antimicrobial activity of N-alkylated imidazole derivatives. Studies have consistently shown that increasing the length of the alkyl chain can lead to enhanced antibacterial and antifungal activity. This is attributed to the ability of the long hydrophobic tail to disrupt the lipid membranes of microorganisms. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented in dedicated public studies, research on a series of N-alkylimidazoles has shown that derivatives with longer alkyl chains possess better antimicrobial activities. For example, octyl- and decyl-imidazole have demonstrated significant anti-virulence and biofilm inhibition properties against Pseudomonas aeruginosa. guidechem.com This trend suggests that this compound would be a potent antimicrobial agent.
Corrosion Inhibitors: N-alkylated imidazoles have also been explored as effective corrosion inhibitors for various metals and alloys. The imidazole ring can adsorb onto the metal surface, forming a protective layer that prevents contact with corrosive agents. The long alkyl chain enhances this protective effect by creating a hydrophobic barrier. Research on imidazole derivatives as corrosion inhibitors has shown that the presence of long alkyl chains can significantly improve inhibition efficiency. Although specific data tables for the corrosion inhibition efficiency of this compound are not available in the reviewed literature, the general findings for long-chain N-alkylated imidazoles suggest it would be an effective corrosion inhibitor.
Below are data tables that summarize the general properties of this compound and the expected performance characteristics based on trends observed in related N-alkylated imidazole compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂N₂ | PubChem nih.gov |
| Molecular Weight | 264.45 g/mol | PubChem nih.gov |
| CAS Number | 54004-47-6 | PubChem nih.gov |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents | General knowledge |
Table 2: Expected Performance Characteristics of this compound Based on Analogous Compounds
| Research Domain | Expected Performance Characteristic | Rationale Based on Literature Trends |
| Surfactant Properties | Low Critical Micelle Concentration (CMC) | Long alkyl chains in N-alkylated imidazoles lead to a lower CMC, indicating efficient micelle formation. |
| Antimicrobial Activity | Low Minimum Inhibitory Concentration (MIC) | Studies on N-alkylimidazoles show that antimicrobial activity increases with the length of the alkyl chain. |
| Corrosion Inhibition | High Inhibition Efficiency | The long tetradecyl chain is expected to form a dense, hydrophobic protective layer on metal surfaces. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-tetradecylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-18-17-19/h14,16-17H,2-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMGRMKTZVQDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202323 | |
| Record name | 1H-Imidazole, 1-tetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54004-47-6 | |
| Record name | 1H-Imidazole, 1-tetradecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054004476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-tetradecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Tetradecyl 1h Imidazole and Its Derivatives
Alkylation Approaches for 1-Tetradecyl-1H-imidazole Synthesis
The most prevalent method for synthesizing this compound is through the N-alkylation of the imidazole (B134444) ring. This approach typically involves the reaction of an imidazole substrate with a long-chain alkyl halide.
Imidazole N-Alkylation with Alkyl Halides
The direct N-alkylation of imidazole with a tetradecyl halide, such as 1-bromotetradecane (B124005), is a fundamental and widely employed synthetic strategy. tandfonline.comgoogle.com This reaction is typically carried out in the presence of a base and a suitable solvent. The base, often potassium hydroxide (B78521) (KOH), deprotonates the imidazole, generating the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. tandfonline.com
A common procedure involves mixing imidazole and potassium hydroxide in a solvent like acetone (B3395972) and refluxing the mixture. tandfonline.com Subsequently, 1-bromotetradecane is added, and the reaction is continued under reflux. tandfonline.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). tandfonline.com
| Reactants | Base | Solvent | Reaction Conditions | Product |
| Imidazole, 1-Bromotetradecane | Potassium Hydroxide (KOH) | Acetone | Reflux, 3-4 hours | This compound |
Optimization of Reaction Parameters for Enhanced Yield and Purity
The efficiency of the N-alkylation reaction can be significantly influenced by several parameters, including the choice of base, solvent, and reaction temperature.
Base and Solvent System: While potassium hydroxide in acetone is effective, other base-solvent combinations have been explored to improve yields and reaction times. tandfonline.comgoogle.com For instance, the use of sodium hydride in a non-reactive aromatic solvent like toluene (B28343) is another viable option. google.commdpi.com The molar ratio of imidazole to the base is a critical factor, with a ratio of approximately 1:0.9 to 1:1.5 often being optimal. google.com
Temperature: The reaction temperature plays a crucial role in both the rate of reaction and the formation of side products. google.com Temperatures ranging from 75°C to 115°C are generally preferred for the alkylation of imidazoles with alkyl halides. google.com Lower temperatures can lead to the formation of undesirable byproducts, while higher temperatures may not significantly improve the yield. google.com
Addition of Alkyl Halide: The rate of addition of the alkyl halide can also impact the outcome of the reaction. A controlled, dropwise addition over a period of several hours is often recommended to manage the exothermic nature of the reaction and minimize side reactions. google.comku.edu
| Parameter | Recommended Range/Condition | Rationale |
| Molar Ratio (Imidazole:Base) | 1:0.9 to 1:1.5 | Ensures efficient deprotonation of imidazole. google.com |
| Temperature | 75°C to 115°C | Balances reaction rate and minimizes side product formation. google.com |
| Alkyl Halide Addition | Slow, dropwise addition | Controls exothermicity and improves selectivity. google.comku.edu |
Functionalization and Derivatization Routes
This compound serves as a versatile precursor for the synthesis of a variety of functional molecules, most notably imidazolium (B1220033) salts, which are a class of ionic liquids.
Synthesis of Imidazolium Salts from this compound Precursors
The quaternization of the second nitrogen atom in the imidazole ring of this compound leads to the formation of 1,3-disubstituted imidazolium salts. This is typically achieved by reacting the this compound with another alkyl halide. For example, the reaction with methyl iodide or methyl bromide yields 1-tetradecyl-3-methylimidazolium (B1224123) iodide or bromide, respectively. mdpi.comresearchgate.net
The synthesis of these ionic liquids often involves a one-step reaction where this compound is combined with the desired alkyl halide under controlled temperature and reaction time. evitachem.com
| Precursor | Alkylating Agent | Product |
| This compound | Methyl Iodide | 1-Tetradecyl-3-methylimidazolium Iodide |
| This compound | Methyl Bromide | 1-Tetradecyl-3-methylimidazolium Bromide rsc.org |
Incorporation into Complex Molecular Architectures (e.g., Metallosurfactant Frameworks, Gemini (B1671429) Systems)
The unique amphiphilic nature of this compound and its derivatives makes them ideal building blocks for more complex supramolecular structures.
Metallosurfactants: this compound can be incorporated into metallosurfactant frameworks. mdpi.com These are molecules that possess both a metal-coordinating headgroup and a hydrophobic tail. In one approach, imidazole-4,5-dicarboxylic acid is sequentially functionalized with a hydrophilic oligoethylene glycol and a lipophilic tetradecyl fragment, followed by complexation with a metal like palladium to form a PEPPSI-type metallosurfactant. mdpi.com These metallosurfactants have shown catalytic activity in aqueous media. mdpi.com
Gemini Surfactants: Gemini surfactants are composed of two amphiphilic moieties connected by a spacer group. This compound is a key intermediate in the synthesis of imidazolium-based gemini surfactants. tandfonline.comresearchgate.net In a typical synthesis, two molar equivalents of this compound are reacted with a dihaloalkane, such as 1,6-dibromohexane, which acts as the spacer. tandfonline.com This reaction results in a dimeric imidazolium surfactant with two hydrophobic tetradecyl chains and two cationic imidazolium head groups. tandfonline.com
Advanced Synthetic Techniques and Green Chemistry Considerations
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods for 1-alkylimidazoles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green chemistry approach for the synthesis of long-chain 1-alkylimidazoles. researchgate.net This method can significantly reduce reaction times and often proceeds in the absence of a solvent, which minimizes waste. researchgate.net The use of basic carbons as catalysts under microwave activation has been shown to be effective for the N-alkylation of imidazole. researchgate.net
Sonochemical Synthesis: Sonochemical methods, which utilize ultrasound to promote chemical reactions, have also been applied to the synthesis of N-alkylimidazoles. researchgate.net Similar to microwave-assisted synthesis, sonication can enhance reaction rates and yields. researchgate.net
Halide-Free Synthesis: The development of halide-free synthetic routes for imidazolium salts is another important aspect of green chemistry. rsc.org Traditional methods often use alkyl halides, which can be corrosive and produce halide waste. Alternative methods, such as the reaction of 1-alkylimidazoles with dimethyl sulfate (B86663) or diethyl sulfate, can produce ionic liquids with methyl- or ethyl-sulfate anions, avoiding the use of halides. rsc.org
| Technique | Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, solvent-free conditions. researchgate.net |
| Sonochemical Synthesis | Enhanced reaction rates and yields. researchgate.net |
| Halide-Free Synthesis | Avoids corrosive reagents and halide waste. rsc.org |
Microwave-Assisted and Solvent-Free Reaction Systems
The quest for greener and more efficient chemical processes has propelled the development of microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions. These techniques offer significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and minimized waste production. monash.eduasianpubs.org
Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and improve yields. monash.edu In the context of N-alkylation of imidazoles, microwave energy has been successfully employed to synthesize a variety of N-alkyl derivatives. For instance, the reaction of 2,4,5-triaryl imidazoles with alkyl halides can be efficiently carried out under microwave irradiation in the presence of a phase transfer catalyst like tetrabutyl ammonium (B1175870) bromide, affording N-alkylated products in a matter of seconds to minutes. ijrar.org
Solvent-free, or "dry media," reactions represent another significant step towards sustainable chemistry. asianpubs.org By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and simplify product purification. The N-alkylation of imidazoles has been effectively demonstrated under solvent-free conditions. One notable approach involves the reaction of imidazole with long-chain alkyl bromides in an aqueous medium containing a surfactant like sodium dodecyl sulfate (SDS). This method successfully yields N-alkylated imidazoles, including those with long alkyl chains like hexadecyl, at moderate temperatures (around 60°C) in a short period. lookchem.comresearchgate.net While not strictly "solvent-free," the use of water as a benign medium aligns with the principles of green chemistry.
Mechanochemistry, which involves reactions conducted by grinding solid reactants together, offers a truly solvent-free alternative. The N-alkylation of various imides has been achieved with good yields using ball milling, demonstrating the potential of this technique for the synthesis of imidazole derivatives as well. beilstein-journals.org
The combination of microwave assistance and solvent-free conditions can be particularly powerful. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved under solvent-free conditions using microwave irradiation, with a reusable catalyst, leading to high yields in very short reaction times. scirp.orgirost.ir
Table 1: Microwave-Assisted Synthesis of N-Alkyl Imidazole Derivatives
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,4,5-Triaryl Imidazole, Alkyl Halide | Tetrabutyl Ammonium Bromide, NaOH, Ethanol, 600W | N-Alkyl-2,4,5-triaryl Imidazole | 120-170 sec | High | ijrar.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amine, Benzil, Ammonium Acetate (B1210297) | p-Toluenesulfonic acid, Ethyl Alcohol, 100W | Imidazo[1,2-a]pyrimidine containing Tetrasubstituted Imidazole | 30 min | 46-80 | nih.gov |
| Benzil, Aldehyde, Ammonium Acetate | Zeolite, Solvent-free, 100W | Tri-substituted Imidazole | 6 min | High | irost.ir |
Heterogeneous Catalysis in Imidazole Synthesis (e.g., Zeolite Applications)
Heterogeneous catalysts offer significant advantages in chemical synthesis, including ease of separation from the reaction mixture, potential for reuse, and often improved selectivity. nih.gov In the synthesis of N-alkylimidazoles, various solid catalysts, particularly zeolites, have proven to be highly effective.
Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic properties that can be tailored for specific catalytic applications. nih.govlidsen.com They have been successfully employed in the N-alkylation of imidazole with alcohols in continuous flow reactors. For instance, the reaction of imidazole with long-chain alcohols over an acidic zeolite catalyst (BASF-F160) at elevated temperatures and pressures has been shown to produce the corresponding N-alkylimidazoles with excellent yields and high productivity. thalesnano.comresearchgate.net This continuous flow process is highly efficient and generates only water as a byproduct, highlighting its green credentials.
The catalytic activity of zeolites in alkylation reactions is influenced by factors such as their pore size, acidity, and the distribution of active sites. lidsen.com Different types of zeolites, including BEA, MFI, and MWW, have shown catalytic activity in alkylation processes. lidsen.com Besides zeolites, other heterogeneous catalysts have been explored for imidazole alkylation. Alkaline-promoted carbons have been used as basic catalysts for the N-alkylation of imidazole with alkyl halides in the absence of a solvent. researchgate.netresearchgate.net These catalysts can effectively abstract the proton from the imidazole ring, facilitating the nucleophilic attack by the alkyl halide.
The choice of catalyst and reaction conditions can significantly impact the outcome of the synthesis. For example, in the synthesis of tetrasubstituted imidazoles, catalysts such as silica (B1680970) gel, HY zeolite, and various metal chlorides have been used under different conditions, including microwave irradiation and solvent-free setups. nih.gov
Table 2: Heterogeneous Catalysis in the Synthesis of N-Alkyl Imidazoles
| Reactants | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazole, Long-chain alcohols | Acidic Zeolite (BASF-F160) | Continuous flow, High temp. & pressure | N-Alkyl Imidazole | >95 | thalesnano.comresearchgate.net |
| Imidazole, 1-Bromobutane | Alkaline-promoted Carbons (Na-Norit, Cs-Norit) | Solvent-free, Thermal activation | N-Butylimidazole | ~70-75 | researchgate.net |
| Benzil, Aldehyde, Amine, Ammonium Acetate | HY Zeolite / Silica Gel | N/A | Tetrasubstituted Imidazole | N/A | nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Imidazole |
| 1-Bromotetradecane |
| Tetradecanol |
| 2,4,5-Triaryl Imidazole |
| Tetrabutyl ammonium bromide |
| Sodium dodecyl sulfate (SDS) |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde |
| Benzil |
| Ammonium Acetate |
| p-Toluenesulfonic acid |
| N-Propargyl Imidazole |
| Magnesium Oxide |
| Propargyl Bromide |
| 1-Bromobutane |
| N-Butylimidazole |
| Zeolite |
| Alkaline-promoted Carbons |
| Silica gel |
| HY Zeolite |
Self Assembly Phenomena and Supramolecular Architectures of 1 Tetradecyl 1h Imidazole
Solute-Surfactant and Solvent-Surfactant Interaction Studies
The behavior of 1-Tetradecyl-1H-imidazole in solution is not only governed by its self-assembly but also by its interactions with solute molecules and the surrounding solvent. These interactions are crucial for understanding its properties and potential applications.
In dilute solutions below the CMC, this compound exists predominantly as individual monomers. The interactions in this regime are primarily between the surfactant monomers and the solvent molecules (solvent-surfactant interactions) and, to a lesser extent, between the surfactant monomers themselves (solute-solute interactions).
Studies on imidazolium (B1220033) monomeric surfactants have shown that there are strong interactions between the surfactant molecules and water. researcher.life These interactions are a combination of:
Hydrophobic hydration: The ordering of water molecules around the nonpolar tetradecyl chain.
Hydrogen bonding: The potential for hydrogen bond formation between water molecules and the nitrogen atoms of the imidazole (B134444) ring.
Electrostatic interactions: If the imidazole headgroup is protonated or quaternized, electrostatic interactions with the polar water molecules will be significant.
The thermodynamics of micellization provide further insight into these intermolecular forces. The standard Gibbs free energy of micellization (ΔG°mic) for related imidazolium surfactants is negative, indicating that micelle formation is a spontaneous process. researcher.life This process is typically entropy-driven, largely due to the release of ordered water molecules from around the hydrophobic tails into the bulk solvent (the hydrophobic effect). The enthalpy of micellization (ΔH°mic) can be either slightly positive or negative, reflecting the balance of energy changes associated with the transfer of the surfactant tail from an aqueous to a hydrocarbon-like environment and the changes in headgroup interactions.
The following table presents typical thermodynamic parameters of micellization for a related ionic liquid, 1-tetradecyl-3-methylimidazolium (B1224123) bromide, which helps in understanding the driving forces behind the self-assembly of this compound.
| Thermodynamic Parameter | Typical Value Range for Related Imidazolium Surfactants (at ~298 K) | Implication |
| ΔG°mic (kJ/mol) | -25 to -35 | Spontaneous process |
| ΔH°mic (kJ/mol) | -5 to +5 | Can be slightly endothermic or exothermic |
| ΔS°mic (J/mol·K) | > 0 (positive) | Entropy-driven process |
Note: The exact values can vary depending on the specific counter-ion and experimental conditions. researchgate.netnih.gov
One of the most important properties of surfactants in formulation science is their ability to increase the solubility of poorly water-soluble substances, a process known as solubilization . The hydrophobic core of the micelles formed by this compound can act as a microenvironment for the encapsulation of hydrophobic (lipophilic) molecules.
This capability is of great interest in various fields, including pharmaceuticals, for the delivery of hydrophobic drugs. By encapsulating a drug within the micellar core, its apparent aqueous solubility is increased, which can improve its bioavailability. The solubilization capacity of a surfactant is often evaluated using hydrophobic probes like pyrene (B120774). The changes in the fluorescence spectrum of pyrene upon its incorporation into the hydrophobic micellar core can be used to determine the CMC and to probe the polarity of the micellar interior. nih.govrsc.org
The solubilization process is influenced by several factors, including:
The chemical structure of the surfactant and the solute.
The concentration of the surfactant.
The temperature and pH of the solution.
The presence of additives.
The strong solvent-surfactant interactions and the ability to form various self-assembled structures make this compound and its derivatives versatile components in formulation science. Their potential to form vesicles, also known as liposomes when formed from lipids, further expands their application in drug delivery, as vesicles can encapsulate both hydrophobic molecules within their bilayer and hydrophilic molecules in their aqueous core. The study of solute-surfactant and solvent-surfactant interactions is therefore fundamental to designing effective and stable formulations.
Biological Activities and Pharmacological Potential of 1 Tetradecyl 1h Imidazole Derivatives
Antimicrobial Efficacy Against Diverse Pathogens
1-Tetradecyl-1H-imidazole and its derivatives have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. ontosight.ai The mechanism of action is often attributed to the disruption of cellular membranes or interference with essential biochemical pathways necessary for microbial survival. ontosight.ai
Activity Spectrum Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)
Derivatives of this compound have shown considerable efficacy against Gram-positive bacteria, including the resilient Staphylococcus aureus. mdpi.comijpsjournal.com For instance, certain quaternary ammonium (B1175870) and phosphonium (B103445) salts containing a tetradecyl chain have exhibited significant antibacterial activity against S. aureus. mdpi.comoup.com One study highlighted that 1-methyl-3-tetradecyl-1H-imidazol-3-ium bromide was among the compounds with promising activity against S. aureus, with a complete neutralization of the pathogen observed at low concentrations. oup.com Another study reported that 4-phenyl-1-tetradecyl-1H-1,2,3-triazole, a related heterocyclic compound, demonstrated inhibitory effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.25 mg/mL. ijpsjournal.com The antibacterial efficacy of these compounds is often enhanced against Gram-positive bacteria compared to Gram-negative bacteria. ijpsjournal.com
**Table 1: Antimicrobial Activity of a this compound Derivative Against *Staphylococcus aureus***
| Compound | Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-phenyl-1-tetradecyl-1H-1,2,3-triazole | Staphylococcus aureus | 1.25 mg/mL ijpsjournal.com |
Activity Spectrum Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The efficacy of this compound derivatives extends to Gram-negative bacteria, although sometimes to a lesser extent than against Gram-positive strains. ijpsjournal.com Studies have shown that certain imidazole (B134444) derivatives possess activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, some novel imidazole derivatives have been shown to inhibit the growth of E. coli and P. aeruginosa. mdpi.com However, other related compounds like 4-phenyl-1-tetradecyl-1H-1,2,3-triazole did not show any inhibitory effect on these two Gram-negative bacteria. ijpsjournal.com The effectiveness of these compounds can be influenced by the specific substitutions on the imidazole ring. researchgate.net
It has been noted that N-alkylimidazole derivatives can act as quorum sensing inhibitors in Pseudomonas aeruginosa, which is a mechanism that can disrupt bacterial communication and virulence. nih.gov Specifically, derivatives with longer alkyl chains, such as octylimidazole and decylimidazole, showed better anti-virulence and biofilm inhibition properties. nih.gov
Antifungal Properties (e.g., Candida albicans, Trichophyton mentagrophytes)
Imidazole derivatives are well-known for their antifungal properties. researchgate.netlongdom.org this compound and its analogues have been investigated for their activity against various fungal pathogens, including Candida albicans and Trichophyton mentagrophytes. nih.govnih.gov
Dicationic imidazolium (B1220033) surfactants with varying alkyl tail lengths have been studied, and those with decyl and dodecyl tails demonstrated pronounced activity against both bacteria and fungi, including Trichophyton mentagrophytes and Candida albicans. nih.gov For monocationic analogues, the maximum antimicrobial effect was observed in derivatives with a tetradecyl tail. nih.govmdpi.com Imidazolium-based cationic amphiphiles with a tetradecyl chain have also been developed and studied for their antifungal properties. nih.gov Furthermore, some traditional Mexican medicinal plants have shown antifungal activity against Trichophyton mentagrophytes and Candida albicans. nih.gov
Table 2: Antifungal Activity of Imidazolium Surfactants
| Compound Type | Target Fungi | Observation |
|---|---|---|
| Dicationic imidazolium surfactants (decyl and dodecyl tails) | Trichophyton mentagrophytes, Candida albicans | Pronounced antifungal activity. nih.gov |
| Monocationic imidazolium surfactants (tetradecyl tail) | Fungi | Maximum antimicrobial effect observed. nih.govmdpi.com |
Structure-Activity Relationships in Biological Contexts
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents. researchgate.net
Impact of Alkyl Chain Length on Antimicrobial Potency
The length of the alkyl chain attached to the imidazole ring is a critical determinant of antimicrobial activity. mdpi.comresearchgate.net Generally, an increase in the length of the alkyl chain leads to enhanced antimicrobial potency, up to an optimal length. researchgate.netuminho.pt This is attributed to the increased lipophilicity of the molecule, which facilitates its interaction with and disruption of the microbial cell membrane. mdpi.com
For N-alkylimidazoles, the antibacterial effect has been shown to increase as the number of carbons in the alkyl chain increases up to nine. researchgate.net Studies on imidazolium salts have also demonstrated that compounds with longer alkyl chains exhibit excellent antimicrobial activity. mdpi.com Specifically, for monocationic imidazolium surfactants, the antimicrobial effect reaches its maximum for derivatives with a tetradecyl or hexadecyl tail. nih.govmdpi.com This trend highlights the importance of a sufficiently long hydrophobic chain for effective antimicrobial action.
Influence of Imidazolium Cationic Head Group on Bioactivity
The cationic head group of imidazolium-based compounds also plays a significant role in their bioactivity. nih.govuminho.pt The positive charge of the imidazolium ring is crucial for the initial interaction with the negatively charged components of microbial cell surfaces. uminho.pt
Modifications to the imidazolium head group can modulate the antimicrobial activity and toxicity of the compound. uminho.pt For instance, the introduction of substituents on the cationic head can alter the compound's properties. uminho.pt Dicationic imidazolium surfactants, also known as gemini (B1671429) surfactants, often exhibit higher antimicrobial activity compared to their monocationic counterparts. nih.gov The variation in the spacer connecting the two imidazolium head groups in gemini surfactants can also influence their biological properties. nih.gov
Mechanistic Investigations of Antimicrobial Action
The antimicrobial efficacy of this compound and its derivatives is attributed to a multi-faceted mechanism of action. The defining characteristic of these compounds is a positively charged imidazolium head group and a long, hydrophobic tetradecyl tail. This amphiphilic structure is central to their ability to interact with and disrupt microbial cells. Research indicates that the primary mode of action involves compromising the cell membrane, though interference with intracellular processes also plays a significant role.
The primary and most widely reported mechanism of antimicrobial action for this compound derivatives is the disruption of cellular membrane integrity. ontosight.ainano-ntp.com The lipophilic nature of the 14-carbon tetradecyl chain facilitates the insertion of these molecules into the lipid bilayer of microbial cell membranes. ontosight.ai This insertion disrupts the ordered structure of the membrane, leading to increased permeability and the subsequent leakage of vital intracellular components, such as ions, metabolites, and nucleic acids, which ultimately results in cell death. nano-ntp.com
Studies on various imidazole-based ionic liquids (ILs) confirm that their mode of action is related to the dysfunction and disruption of the bacterial membrane, classifying them as membrane-active agents. up.pt The antimicrobial activity of imidazolium compounds is significantly influenced by the length of the alkyl chain, with the tetradecyl (C14) chain often demonstrating high efficacy. acs.org For instance, investigations into quaternary N-benzylimidazole salts revealed that the N-tetradecyl derivative induces significant bacterial membrane disruption. researchgate.net This process is not merely a simple "detergent-like" effect but a specific interaction that compromises the membrane's structural and functional integrity. researchgate.net
Beyond direct membrane damage, evidence suggests that this compound derivatives can interfere with essential intracellular processes. ontosight.ai Once the cell membrane is breached, these compounds can access the cytoplasm and interact with various molecular targets.
DNA Interaction: Some studies indicate that these compounds can bind to DNA. For example, the potent N-tetradecyl derivative of N-benzylimidazole (BnI-14) was found to bind to DNA, suggesting that the bacterial membrane may not be its only cellular target. researchgate.net This interaction could potentially inhibit DNA replication and transcription, leading to cessation of cell growth and division. mdpi.com
Metabolic Interference: Imidazole derivatives have been shown to interfere with key metabolic pathways essential for microbial survival. In Mycobacterium tuberculosis, imidazoles can bind to several cytochrome P450 enzymes, which are crucial for various metabolic processes. nih.gov Treatment with these compounds has been observed to induce significant changes in carbohydrate, amino acid, and energy metabolism. nih.gov Other research points to the ability of the imidazole pharmacophore to interfere with translation initiation, a critical step in protein synthesis. wikipedia.org Some derivatives have also been implicated in the disruption of cell wall synthesis, further compromising the structural integrity of the bacterial cell. mdpi.com
The induction of oxidative stress is another mechanism contributing to the antimicrobial activity of imidazole derivatives. This process involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, which are highly reactive molecules that can cause widespread damage to cellular components.
Research has shown that treatment with imidazoles can lead to a significant increase in ROS levels within microbial cells. nih.gov For instance, a marked increase in ROS was observed in Mycobacterium tuberculosis following exposure to imidazoles. nih.gov Similarly, studies on the anti-parasitic action of imidazole derivatives suggest that their growth-inhibiting effects may be mediated by causing oxidative stress. nih.gov A study on 1-tetradecyl-3-methylimidazolium (B1224123) tetrafluoroborate (B81430) confirmed its ability to induce high levels of ROS and malondialdehyde (a marker of oxidative stress) in rat livers. nih.gov While the generation of ROS is a documented effect, its role as the primary bactericidal mechanism is sometimes debated, with some studies suggesting it may be a secondary consequence of other cellular damage, such as membrane disruption. nih.gov Nevertheless, the resulting oxidative stress contributes to damage of DNA, proteins, and lipids, further ensuring cell death.
Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. nih.gov Imidazole derivatives, particularly those with a tetradecyl chain, have demonstrated significant potential in both preventing biofilm formation and eradicating established biofilms. nih.govnih.gov
The length of the alkyl chain on the imidazolium cation is a critical factor in its antibiofilm effectiveness. acs.org Compounds with a C14 tetradecyl substituent have been shown to exhibit the highest efficiency against a broad range of bacterial and fungal biofilms. acs.org For example, 3-tetradecyl-1-(2-hydroxyethyl)imidazolium bromide was identified as a potent agent against Enterococcus faecalis biofilms. frontiersin.org These compounds can inhibit the initial attachment of planktonic bacteria to surfaces, a crucial first step in biofilm formation. frontiersin.org They can also penetrate the protective EPS matrix of mature biofilms, killing the embedded cells. frontiersin.org The mechanism of biofilm eradication likely involves a combination of killing the constituent cells via membrane disruption and potentially destabilizing the EPS matrix itself. up.pt
Table 1: Research Findings on the Anti-Biofilm Activity of Tetradecyl-Imidazolium Derivatives
| Derivative | Target Microorganism | Key Finding | Reference |
|---|---|---|---|
| 3-tetradecyl-1-(2-hydroxyethyl)imidazolium bromide (C14) | Enterococcus faecalis | Demonstrated effective anti-biofilm activity on a titanium surface. After 3 minutes of treatment, 86% of biofilm bacteria were dead. | frontiersin.org |
| 1-alkylquinolinium bromide salts (with C14 chain) | Diverse bacterial pathogens | Showed strong antibiofilm effects. | uminho.pt |
| Imidazolium-based Ionic Liquids (general) | Gram-positive and Gram-negative bacteria | Antibiofilm performance increases with the length of the alkyl chain, with C14 often being highly effective. | acs.orguminho.pt |
| N-tetradecyl derivative (BnI-14) | Pathogenic bacteria | Proved to be very potent against bacterial biofilms, even at sub-inhibitory concentrations. | researchgate.net |
Selective Toxicity and Biomedical Safety Profiles
A critical aspect for the development of any new antimicrobial agent is its selective toxicity—the ability to be highly effective against microbial pathogens while exhibiting minimal toxicity to host (mammalian) cells. Imidazole derivatives have been investigated for this property, with many showing promising safety profiles.
Several studies have highlighted the selective toxicity of imidazole-based compounds. The structural differences between microbial and mammalian cell membranes (e.g., presence of ergosterol (B1671047) in fungi vs. cholesterol in mammals) can be exploited to achieve this selectivity. The interaction of these amphiphilic molecules can be more disruptive to the specific lipid composition and charge of microbial membranes.
Research on certain dicationic imidazolium surfactants has shown that they exhibit strong selectivity for microbial cells while being of low harm to healthy human cells. researchgate.net In one study, a novel imidazole derivative demonstrated relatively high viability in human skin fibroblast cells even at concentrations that were effective at inhibiting the growth of several bacterial strains. mdpi.com Similarly, nickel(II) complexes featuring imidazole derivative ligands were tested at concentrations that were non-cytotoxic to human lung carcinoma (A549) cells but still affected bacterial processes. frontierspartnerships.org This differential effect is crucial for potential biomedical applications, suggesting that these compounds could effectively target pathogens with a favorable therapeutic window.
Table 2: Comparative Cytotoxicity Data for Imidazole Derivatives
| Compound/Derivative | Microbial Target | Mammalian Cell Line | Outcome | Reference |
|---|---|---|---|---|
| Novel Imidazole Derivative (HL2) | Various bacterial strains | Human Skin Fibroblast (HSF) | High cell viability observed in HSF cells at effective antimicrobial concentrations. | mdpi.com |
| Dicationic Imidazolium Surfactants | Microorganisms | Healthy human cells | Showed strong selectivity for microbial cells with low harm to human cells. | researchgate.net |
| Nickel(II) complexes with imidazole derivatives | Pseudomonas aeruginosa | Human Lung Carcinoma (A549) | Tested at non-cytotoxic concentrations against A549 cells. | frontierspartnerships.org |
| 2-Aryl-1H-benzo[d]imidazole derivatives (O-7, O-10) | Various cancer cell lines | Not specified normal cells | Demonstrated high selectivity indexes (151.7 and 61.9), indicating significantly lower toxicity to normal cells versus cancer cells. | nih.gov |
Hemolytic Activity and Biocompatibility Assessments
Hemolytic Activity
The interaction of imidazole derivatives with red blood cells (RBCs) is a key indicator of their membrane-disrupting capabilities. The length of the N-alkyl chain on the imidazole ring is a significant determinant of hemolytic activity. Generally, an increase in the alkyl chain length leads to greater interaction with the lipid bilayer of cell membranes, which can result in hemolysis. mdpi.comresearchgate.net
Studies on dicationic imidazolium compounds have indicated that derivatives with a tetradecyl tail exhibit notable hemolytic activity. researchgate.net This is consistent with the broader understanding that long-chain imidazolium-based ionic liquids interact with and influence the permeability of cell membranes. mdpi.com In contrast, some indole (B1671886) derivatives bearing an imidazole ring have been shown to have low hemolytic activity, with hemolysis below 5% for certain substituted compounds. semanticscholar.org For instance, an indole-imidazole derivative with an unsubstituted imidazole ring showed a hemolytic activity of 3.3%, which was comparable to a derivative with a methyl substituent (3.6%). semanticscholar.org This suggests that while the alkyl chain is a primary driver, other structural features of the molecule also modulate the interaction with erythrocyte membranes. semanticscholar.org
Some complex imidazole derivatives have been reported to be non-hemolytic at concentrations up to 10 mg/mL. researchgate.netdntb.gov.ua The balance between structural features is crucial; for example, amphiphilic polyoxanorbornene-based polymers with imidazole side chains demonstrated that chains longer than C6 resulted in high hemolytic toxicity, while shorter chains had low toxicity. encyclopedia.pub This highlights a critical structure-activity relationship where the lytic potential of these molecules must be balanced against their intended biological activity. encyclopedia.pub
Table 1: Hemolytic Activity of Selected Imidazole Derivatives
| Compound Class | Specific Derivative/Substituent | Hemolytic Activity (%) | Source(s) |
| Indole-imidazole | Unsubstituted Imidazole | 3.3% | semanticscholar.org |
| Indole-imidazole | Methyl substituent | 3.6% | semanticscholar.org |
| Indole-imidazole | Electron-donating substituents | < 5% | semanticscholar.org |
Biocompatibility and Cytotoxicity Assessments
Biocompatibility is often evaluated through in vitro cytotoxicity assays on various mammalian cell lines. These tests measure the degree to which a compound is toxic to cells, typically by assessing cell viability or metabolic activity. For imidazole derivatives, cytotoxicity is also strongly linked to the lipophilicity conferred by the alkyl chain. researchgate.net
The cytotoxicity of various imidazole derivatives has been evaluated against a range of cell lines:
L929 Fibroblasts: Positively charged imidazolium-based ionic liquid-protected silver nanoparticles showed a high level of cytocompatibility with L929 cells, proving to be the least toxic among the solutions tested. nih.gov
Human Skin Fibroblasts: In a study of two novel imidazole derivatives, one designated HL2 showed relatively high cell viability after 24 and 48 hours of exposure. nih.gov
Cancer Cell Lines (MCF-7, HepG2, HCT-116): A series of N-1 arylidene amino imidazole-2-thiones showed moderate to good antitumor activities. semanticscholar.org The most potent compounds were also assessed against a normal breast cell line (MCF-10A) and showed weaker cytotoxic effects, indicating some level of selectivity. semanticscholar.org Other studies on HepG2 cells found that the cytotoxicity of linear imidazole derivatives increased with the length of the carbon chain. waocp.com
HEK-293 (Human Embryonic Kidney Cells): The cytotoxicity of certain imidazole derivatives derived from amino acids was found to be tunable. researchgate.net For one compound, the minimum bactericidal concentration (MBC) against B. subtilis was lower than its IC50 cytotoxicity value for the HEK-293 cell line, suggesting a potential therapeutic window. researchgate.net
These findings collectively indicate that while the long tetradecyl chain of this compound is likely to enhance interactions with cell membranes, potentially leading to cytotoxicity, modifications to other parts of the molecule or the formulation can modulate this effect to achieve a more favorable biocompatibility profile. encyclopedia.pubresearchgate.netnih.gov
Table 2: Cytotoxicity Data for Selected Imidazole Derivatives on Various Cell Lines
| Compound/Derivative Class | Cell Line | Endpoint | Result | Source(s) |
| 1-Hexadecylimidazolium methanesulfonate (B1217627) ([C16Him]-S) | A549 (Human Lung Carcinoma) | Cell Viability | 71.5% at 1.5 × 10⁻³% (w/v) | nih.gov |
| 1-Hexadecyl-3-methylimidazolium bromide ([C16mim]-Br) | A549 (Human Lung Carcinoma) | Cytotoxicity | High cytotoxicity at low concentrations | nih.gov |
| Imidazolium-protected Silver Nanoparticles | L929 (Mouse Fibroblasts) | Cytotoxicity | Low toxicity | nih.gov |
| N-1 arylidene amino imidazole-2-thiones | MCF-10A (Normal Breast) | Cytotoxicity | Weak cytotoxic effect | semanticscholar.org |
| Amino acid-derived imidazoles | HEK-293 (Human Embryonic Kidney) | Cytotoxicity (IC50) | Tunable based on structure | researchgate.net |
| Linear Imidazole Derivatives | HepG2 (Human Liver Cancer) | Cytotoxicity | Increased with longer carbon chain | waocp.com |
| Imidazole Derivative (HL2) | Human Skin Fibroblasts | Cell Viability | Relatively high viability | nih.gov |
Catalytic Applications of 1 Tetradecyl 1h Imidazole Based Systems
N-Heterocyclic Carbene (NHC) Precursors in Transition Metal Catalysis
N-heterocyclic carbenes have emerged as a dominant class of ligands in transition metal catalysis, valued for their strong σ-donating properties and steric tunability. 1-Tetradecyl-1H-imidazole is a precursor for generating imidazol-2-ylidene type NHCs, where the tetradecyl group introduces significant lipophilicity. This feature is exploited in the design of metallosurfactants, which combine the catalytic activity of a metal center with the properties of a surfactant to facilitate reactions in aqueous or biphasic media.
A notable application of this compound is in the synthesis of amphiphilic palladium(II) NHC complexes, often referred to as metallosurfactants. These complexes are designed to self-assemble in solution, creating nanoreactors that can solubilize hydrophobic reagents in aqueous environments, a key principle of micellar catalysis. nih.govmdpi.com
A common synthetic strategy involves the functionalization of an imidazole (B134444) core, such as 1H-imidazole-4,5-dicarboxylic acid. nih.govmdpi.comresearchgate.net This process can be sequential: first, hydrophilic groups (like oligoethylene glycol) are attached to the dicarboxylic acid positions, followed by the introduction of a lipophilic tetradecyl group at one of the nitrogen atoms of the imidazole ring. nih.govmdpi.com For example, 4,5-bis[2-(2-(2-methoxyethoxy)ethoxy)ethoxycarbonyl]imidazole can be alkylated using tetradecyl bromide in acetone (B3395972) to yield the N-tetradecylated imidazole derivative. nih.govresearchgate.net
The subsequent metallation to form the Pd(II)-NHC complex can be achieved through various methods. One approach is the synthesis of PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. nih.govresearchgate.net This involves the reaction of the N-tetradecylated imidazole derivative to form an imidazolium (B1220033) salt, which then serves as the NHC precursor for complexation with a palladium source. uaic.robeilstein-journals.org Another method involves the in situ formation of bis-NHC palladium(II) complexes from imidazolium tosylate salts using palladium(II) acetate (B1210297) and potassium iodide. rsc.org The final structures are amphiphilic molecules possessing a catalytically active palladium center embedded within a surfactant-like architecture. nih.govrsc.org
General Synthetic Pathway for PEPPSI-Type Metallosurfactants:
Esterification: 1H-imidazole-4,5-dicarboxylic acid is reacted with an appropriate alcohol (e.g., 2-(2-(2-methoxyethoxy)ethoxy)ethanol) to introduce hydrophilic side chains. nih.gov
N-Alkylation: The resulting imidazole diester is alkylated with tetradecyl bromide to attach the long lipophilic chain to a nitrogen atom. nih.govmdpi.com
Complexation: The N-tetradecylated imidazole product is then used to form a palladium PEPPSI complex. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The performance of this compound-derived Pd(II)-NHC metallosurfactants has been evaluated in this context, particularly for reactions involving water-insoluble substrates. nih.govrsc.org
The lipophilic nature of the tetradecyl-containing complex is crucial for its enhanced activity in these reactions. rsc.org By combining micellar and metal complex catalysis, the metallosurfactant can effectively bring hydrophobic aryl halides into proximity with the water-soluble boronic acid coupling partner within the aqueous phase. rsc.org Studies have shown that the lipophilic tetradecyl complex is more active in cross-coupling reactions using water-insoluble lipophilic aryl halides compared to more hydrophilic analogues. rsc.org This demonstrates the effectiveness of designing catalysts with specific solubility properties tailored to the reaction substrates. The Suzuki-Miyaura coupling is a versatile method for creating unsymmetrical biaryls, which are important structures in pharmaceuticals and materials science. researchgate.net
Catalytic systems based on this compound have proven highly effective in reduction reactions, especially in aqueous media. The reduction of nitroaromatics, such as p-nitrophenol, is a common model reaction to assess catalytic activity.
Research has demonstrated that a PEPPSI-type metallosurfactant featuring a tetradecyl lipophilic fragment is significantly more active than some commercially available PEPPSI complexes for the reduction of p-nitrophenol in an aqueous solution. nih.govresearchgate.net The high activity is attributed to the formation of stable, monodisperse aggregates in water, which act as efficient nanoreactors. nih.govresearchgate.net However, for water-soluble substrates, a highly lipophilic shell in the tetradecyl complex can sometimes hinder the access of reagents to the palladium centers. rsc.org Conversely, this same lipophilic character makes the tetradecyl complex more active in the reduction of water-insoluble substrates like p-ethylnitrobenzene. rsc.org
| Reaction Type | Substrate | Catalyst System | Key Finding | Reference |
|---|---|---|---|---|
| Reduction | p-Nitrophenol (water-soluble) | PEPPSI-type metallosurfactant with tetradecyl fragment | Three times more active than commercial PEPPSI complexes due to stable aggregate formation. | nih.govresearchgate.net |
| Reduction | p-Ethylnitrobenzene (water-insoluble) | bis-NHC Pd(II) complex with tetradecyl fragment | More active than less lipophilic analogues due to combined micellar and metal complex catalysis. | rsc.org |
| Suzuki-Miyaura Coupling | Water-insoluble aryl halides | bis-NHC Pd(II) complex with tetradecyl fragment | Shows higher activity due to the solubilization of lipophilic substrates in the aqueous medium. | rsc.org |
Role as Components of Ionic Liquid Catalysts
Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net Imidazolium-based ILs are particularly prominent, and the incorporation of a 1-tetradecyl chain into the imidazolium cation allows for the creation of task-specific ionic liquids with tailored functionalities. researchgate.netdokumen.pub
By attaching specific functional groups to the imidazolium cation, task-specific ionic liquids (TSILs) can be designed to act as both the solvent and the catalyst in a reaction. dokumen.pub For instance, acidic functional groups like sulfonic acid can be tethered to the imidazolium ring to create Brønsted acidic ionic liquids. researchgate.net
In one study, a novel dicationic acidic ionic liquid was synthesized and its properties were compared with the more conventional 1-n-tetradecyl-3-methylimidazolium bromide. researchgate.net Such acidic ILs are designed to catalyze a variety of organic transformations. The presence of features like an ethyleneoxy bridge in the cation structure can further enhance the solubility of organic compounds within the ionic liquid phase, improving reaction efficiency. researchgate.net These ILs have been successfully employed as catalysts for the one-pot synthesis of various heterocyclic compounds, including imidazole derivatives. researchgate.net
A significant advantage of using ionic liquids as catalysts is the potential for catalyst recovery and reuse, which is a key principle of green chemistry. researchgate.netrsc.org Because of their low solubility in many organic solvents, ionic liquid catalysts can often be easily separated from the reaction products by simple filtration or extraction. researchgate.netchim.it
Imidazolium-based acidic ionic liquids have demonstrated remarkable reusability in multi-component reactions, such as the one-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives. researchgate.net In some cases, the catalyst was reused for multiple cycles with no significant loss of catalytic activity. researchgate.net This high efficiency and reusability, combined with often mild, solvent-free reaction conditions, make these systems attractive alternatives to traditional homogeneous catalysts. researchgate.net
| Catalyst Type | Reaction | Number of Cycles | Result | Reference |
|---|---|---|---|---|
| Dicationic acidic ionic liquid | One-pot synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles | 3 | No appreciable loss of activity observed. | researchgate.net |
| Imidazolium-functionalised SBA-15 | Knoevenagel condensation | 4 | A decrease in yield was noted from the first to the fourth run. | chim.it |
| Imidazolium-based IL [C5C1Im][NO3−] | Esterification of α-tocopherol | 4 | Almost no loss in catalytic activity with an average yield of 94.1%. | rsc.org |
Diverse Catalytic Transformations
The unique molecular architecture of this compound, featuring a polar imidazole head and a long nonpolar tetradecyl tail, has led to its exploration in various catalytic systems. Its amphiphilic nature is particularly advantageous in creating micro-heterogeneous reaction environments, such as micelles, which can enhance reaction rates and facilitate the interaction of otherwise immiscible reactants. This property is central to its application in both the synthesis of complex molecules and the advancement of sustainable chemical processes.
Applications in the Synthesis of Complex Heterocyclic Compounds
The functionalization of the this compound core has given rise to sophisticated catalytic systems capable of facilitating the synthesis of complex heterocyclic compounds. A notable example is the development of N-heterocyclic carbene (NHC) palladium(II) metallosurfactants. These catalysts leverage the strong σ-donating properties of the NHC ligand, derived from the imidazole ring, to create highly active and stable catalytic centers.
Researchers have synthesized novel PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) NHC-Pd(II) metallosurfactants based on a 1H-imidazole-4,5-dicarboxylic acid platform. mdpi.comnih.govresearchgate.net In these systems, the imidazole nitrogen is alkylated with a tetradecyl group to impart lipophilicity, while other parts of the molecule can be functionalized to tune solubility and catalytic activity. nih.gov
These catalytic systems have demonstrated significant efficacy in cross-coupling reactions, which are fundamental to the construction of complex molecular frameworks, including those of many heterocyclic compounds. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been successfully carried out using these this compound-based catalysts. nih.govresearchgate.net The reaction is typically performed in aqueous media, where the amphiphilic nature of the catalyst is crucial for bringing the hydrophobic organic substrates and the water-soluble catalyst together within micelles. mdpi.com
Table 1: Catalytic Activity of a this compound-based PEPPSI-type Pd(II) Metallosurfactant in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 85 |
| 4 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |
Data derived from studies on PEPPSI-type NHC Pd(II) metallosurfactants with a tetradecyl lipophilic fragment. nih.govresearchgate.net
The synthesis of such catalysts involves the stepwise functionalization of an imidazole core, for instance, starting with 1H-imidazole-4,5-dicarboxylic acid, which is then modified with hydrophilic and lipophilic fragments. mdpi.comnih.gov The tetradecyl group is introduced via alkylation with tetradecyl bromide. nih.gov This modular synthesis allows for the fine-tuning of the catalyst's properties for specific applications in complex heterocyclic synthesis.
Exploration in Green Catalysis and Sustainable Chemical Processes
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern chemistry. rsc.orgresearchgate.net this compound and its derivatives are finding a significant role in this area, primarily due to their ability to act as or be part of catalysts that function in environmentally benign solvents like water. mdpi.comorientjchem.org
The use of water as a solvent for organic reactions is a key goal of green chemistry. mdpi.com Catalytic systems based on this compound, such as the PEPPSI-type NHC-Pd(II) metallosurfactants, are designed to operate in aqueous environments. nih.govresearchgate.net These metallosurfactants form aggregates in water, creating nanoreactors that can solubilize hydrophobic substrates, thereby overcoming the miscibility issues that often hinder reactions between organic and aqueous phases. mdpi.com This approach, known as micellar catalysis, mimics natural enzymatic processes and represents a sustainable alternative to using volatile organic compounds (VOCs). mdpi.comresearchgate.net
A key research finding highlights that a metallosurfactant with a tetradecyl fragment was three times more active in the reduction of p-nitrophenol in an aqueous solution compared to commercially available PEPPSI complexes. mdpi.comresearchgate.net This enhanced activity is attributed to the formation of stable, monodisperse aggregates that provide a favorable environment for the catalytic reaction. mdpi.com
Table 2: Comparative Catalytic Activity in the Reduction of p-Nitrophenol in Water
| Catalyst System | Substrate | Reaction Medium | Apparent Rate Constant (k_app), s⁻¹ |
|---|---|---|---|
| This compound-based PEPPSI-type Pd(II) Metallosurfactant | p-Nitrophenol | Water | 1.8 x 10⁻² |
| Commercial PEPPSI-IPr | p-Nitrophenol | Water | 0.6 x 10⁻² |
| Commercial PEPPSI-IPent | p-Nitrophenol | Water | 0.5 x 10⁻² |
Data showcases the superior performance of the tetradecyl-containing metallosurfactant in aqueous media. mdpi.comresearchgate.net
Furthermore, derivatives of this compound are used in the synthesis of ionic liquids (ILs), which are themselves considered green solvents due to their low volatility. rsc.org For instance, the Debus-Radziszewski imidazole synthesis has been adapted to directly produce long-chain imidazolium ionic liquids, such as 1,3-di(tetradecyl)imidazolium salts, in a one-pot reaction on water. rsc.org These long-chain ILs can act as surfactants and their synthesis via greener routes further contributes to sustainable chemical processes. rsc.org The development of such catalysts and solvent systems that are reusable and operate under mild conditions is crucial for the advancement of green chemistry. nih.govnih.gov
Advanced Materials Science Applications Incorporating 1 Tetradecyl 1h Imidazole
Ionic Liquid Formulations for Industrial and Environmental Challenges
Ionic liquids (ILs) derived from 1-tetradecyl-1H-imidazole are a focal point of research due to their tunable physicochemical properties, including thermal stability, low volatility, and specific solvation capabilities. The long tetradecyl chain is a key structural feature that significantly influences the performance of these ILs in specialized applications.
Imidazolium-based ionic liquids are prominent candidates for CO2 capture, primarily through the mechanism of physical absorption. The solubility of CO2 in these liquids is strongly influenced by the free volume within the IL's structure. acs.org Increasing the length of the alkyl chain on the imidazolium (B1220033) cation, such as the tetradecyl group, generally increases the molar free volume. rsc.orgresearchgate.net This expanded free volume provides more space to accommodate CO2 molecules, thereby enhancing the gas solubility. acs.orgresearchgate.net While the anion typically plays a primary role in the chemical affinity for CO2, the cation's structure, particularly the alkyl chain, governs the physical absorption capacity. acs.org Studies consistently show that CO2 solubility is elevated with an increase in the total length of the alkyl chains linked to the imidazole (B134444) ring, a trend that becomes more pronounced at higher pressures. researchgate.netacs.org This relationship allows for the fine-tuning of ILs for specific carbon capture process conditions.
| Ionic Liquid Cation | Anion | Temperature (K) | Pressure (bar) | CO2 Solubility (mole fraction) |
|---|---|---|---|---|
| 1-Ethyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | 298.15 | 10 | 0.26 |
| 1-Butyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | 298.15 | 10 | 0.28 |
| 1-Hexyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | 298.15 | 10 | 0.31 |
| 1-Octyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | 298.15 | 10 | 0.34 |
This table illustrates the general trend of increasing CO2 solubility with longer alkyl chains on the imidazolium cation. Data is representative of trends discussed in the literature.
Asphaltene precipitation and aggregation in crude oil pose significant operational challenges in the petroleum industry. researchgate.net Ionic liquids based on long-chain alkyl imidazoles, such as those derived from this compound, have emerged as effective asphaltene dispersants. nih.gov The mechanism involves the interaction of the IL's components with asphaltene molecules. The aromatic imidazolium head can engage in π-π stacking with the polyaromatic cores of asphaltenes, while the long, lipophilic tetradecyl tail interacts with the aliphatic components of both the asphaltenes and the crude oil medium via van der Waals forces. This dual interaction helps to stabilize asphaltene nanoparticles, preventing them from aggregating into larger, problematic sludge. researchgate.net
Research involving a series of alkyl imidazolium dodecylbenzene (B1670861) sulfonate ILs demonstrated that the length of the alkyl chain significantly impacts dispersant efficiency. nih.gov The performance is often evaluated by measuring the onset precipitation point, which is the volume percentage of a precipitant (like n-heptane) required to induce asphaltene flocculation. A higher onset point indicates better asphaltene stability. nih.gov
| Ionic Liquid Dispersant | Alkyl Chain Length | Asphaltene Onset Precipitation (vol. % n-heptane) |
|---|---|---|
| None (Control) | - | 28.5 |
| Imidazolium DBSA (IL-0) | C0 | 42.8 |
| 1-Butyl-imidazolium DBSA (IL-4) | C4 | 50.0 |
| 1-Decyl-imidazolium DBSA (IL-10) | C10 | 78.5 |
| 1-Hexadecyl-imidazolium DBSA (IL-16) | C16 | 64.3 |
Data sourced from a study on alkyl imidazolium dodecylbenzene sulfonate (DBSA) ILs, showing an optimal chain length for asphaltene dispersion. nih.gov The performance of a C14 analogue would be expected to fall within this trend.
Polymer Science and Functional Materials Development
The this compound moiety can be incorporated into polymer structures, either as a functional group on a monomer or as a cation in an ionomer, to create materials with specific, enhanced properties.
Imidazolium salts containing a long alkyl chain exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. nih.gov The primary mechanism of action is the disruption of the bacterial cell membrane. The cationic imidazolium head group interacts with the negatively charged components of the membrane, while the long, lipophilic tetradecyl chain penetrates the lipid bilayer. This insertion compromises the membrane's structural integrity, leading to leakage of cellular contents and cell death. The antimicrobial efficacy is highly dependent on the length of the alkyl chain, with chains between 12 and 16 carbons often showing optimal activity. scispace.com Shorter chains are not lipophilic enough to effectively penetrate the membrane, while significantly longer chains may exhibit reduced bioavailability. oatext.com
| Microorganism | Type | MIC (μM) for C12 Chain | MIC (μM) for C14 Chain |
|---|---|---|---|
| Kocuria rhizophila | Gram-positive | 21 | 38 |
| Staphylococcus epidermidis | Gram-positive | 41 | 77 |
| Staphylococcus aureus | Gram-positive | 41 | 77 |
| Bacillus subtilis | Gram-positive | 41 | 77 |
| Escherichia coli | Gram-negative | 165 | 77 |
| Klebsiella pneumoniae | Gram-negative | 165 | 154 |
| Candida albicans | Fungus | 165 | 154 |
Data adapted from research on amide-functionalized imidazolium ILs, demonstrating the high antimicrobial activity of long-chain derivatives, including the C14 analogue. scispace.com
Design of Responsive and Adaptive Material Systems
The amphiphilic nature of this compound and its ionic liquid derivatives makes them "surface-active ionic liquids" (SAILs). frontiersin.org This property is the foundation for creating responsive and adaptive material systems that react to changes in their environment, such as concentration or temperature. The hydrophobic tetradecyl tail and hydrophilic imidazolium head drive the self-assembly of these molecules in solution. frontiersin.org Above a critical micelle concentration, they can spontaneously form organized structures such as micelles, vesicles, or even nanotubes. acs.org
This self-assembly behavior can be harnessed to create advanced functional materials. For instance, these SAILs can act as templates to direct the organization of nanoparticles into complex, hierarchical superstructures. acs.org The imidazolium head groups coordinate to the nanoparticle surface, while the long alkyl chains mediate the spacing and arrangement of the particles. Furthermore, when grafted onto a substrate, these long-chain imidazolium molecules can form self-assembled monolayers (SAMs). rsc.orgresearchgate.net These SAMs can dramatically alter the surface properties of the material, for example, by creating a highly ordered layer of tetradecyl chains that imparts superhydrophobicity to an otherwise hydrophilic surface. rsc.org This ability to control interfacial properties is critical for developing materials with tunable wettability, adhesion, and biocompatibility.
Supramolecular Ensembles with Stimuli-Responsive Features
The amphiphilic nature of this compound, imparted by its polar imidazole headgroup and nonpolar tetradecyl tail, drives its self-assembly in solution to form sophisticated supramolecular structures such as micelles, vesicles, and hydrogels. These ensembles are not static; their formation and dissolution, as well as their macroscopic properties, can be finely controlled by external stimuli, rendering them "smart" materials. The imidazole moiety, with its pH-sensitive nitrogen atom, is particularly amenable to creating stimuli-responsive systems.
The protonation and deprotonation of the imidazole ring in response to changes in pH is a key mechanism for triggering structural transformations. In acidic conditions, the imidazole headgroup becomes protonated, forming an imidazolium cation. This introduces electrostatic repulsion between the headgroups, which can lead to the disassembly of aggregates or a transition from a vesicular to a micellar state. Conversely, in neutral or basic conditions, the imidazole is uncharged, favoring the formation of larger, more complex structures like vesicles or the fibrous networks of hydrogels through hydrogen bonding and van der Waals interactions.
Thermo-responsiveness is another critical feature of supramolecular assemblies of long-chain imidazoles. The stability of these structures is governed by a delicate balance of non-covalent interactions, including hydrophobic interactions between the tetradecyl chains and hydrogen bonding between the imidazole headgroups. As the temperature changes, the strength of these interactions is altered, which can induce phase transitions. For instance, a hydrogel formed at a lower temperature might transition to a sol phase upon heating as the increased thermal energy disrupts the hydrogen bonds holding the gel network together. This behavior is often reversible, allowing for the material to switch between states in response to thermal cycling.
The table below illustrates the typical pH- and thermo-responsive behavior of a hydrogel formed from a long-chain N-alkylimidazole, analogous to this compound.
Table 1: Stimuli-Responsive Phase Transitions of a Representative N-Alkylimidazole Hydrogel
| Stimulus | Condition | Observed State | Predominant Interactions |
|---|---|---|---|
| pH | pH < 5.0 | Solution (Sol) | Electrostatic Repulsion |
| pH 5.0 - 9.0 | Gel | Hydrogen Bonding, van der Waals | |
| pH > 9.0 | Precipitation | Deprotonation and Aggregation | |
| Temperature | < 25 °C | Gel | Strong Hydrogen Bonding |
| 25 °C - 50 °C | Viscous Sol | Weakened Hydrogen Bonding |
Engineering of Functional Materials with Tunable Interfacial Properties
The ability of this compound to adsorb at interfaces, such as the air-water or oil-water interface, and to form highly organized monomolecular layers (Langmuir films) is fundamental to its application in engineering functional materials with tunable interfacial properties. The orientation and packing of the amphiphilic molecules at these interfaces dictate properties like surface tension, adhesion, and wettability.
The Langmuir-Blodgett technique provides a powerful method for studying and manipulating these monolayers. By compressing a monolayer of this compound spread on a water subphase, a surface pressure-area (π-A) isotherm can be generated. This isotherm reveals different phases of the monolayer, from a two-dimensional gas-like state at large areas per molecule to liquid-expanded, liquid-condensed, and solid-like states upon compression. The characteristics of these phases, such as the area per molecule and the collapse pressure, are influenced by factors like the subphase pH, temperature, and ionic strength, offering avenues for tuning the interfacial properties.
For example, at a pH below its pKa, the protonated imidazole headgroups will repel each other, resulting in a more expanded monolayer with a larger area per molecule at a given surface pressure. This leads to a lower surface packing density. Conversely, at a neutral pH, the uncharged headgroups can pack more closely, leading to a more condensed and stable film. The long tetradecyl chain ensures strong cohesive van der Waals forces between the molecules, contributing to the stability of the monolayer.
These tunable interfacial properties are crucial for applications such as the creation of functional coatings, the stabilization of emulsions, and the fabrication of sensors. By transferring the Langmuir film onto a solid substrate (Langmuir-Blodgett deposition), surfaces with precisely controlled wettability and frictional properties can be engineered.
The following interactive data table presents representative data from a surface pressure-area isotherm study of a long-chain N-alkylimidazole, illustrating the effect of subphase pH on the monolayer properties.
Table 2: Interfacial Properties of a Representative N-Alkylimidazole Monolayer at Different Subphase pH
| Subphase pH | Limiting Area per Molecule (Ų/molecule) | Collapse Pressure (mN/m) | Monolayer Phase at 20 mN/m |
|---|---|---|---|
| 4.0 | 55 | 35 | Liquid-Expanded |
| 7.0 | 45 | 48 | Liquid-Condensed |
Future Directions and Emerging Research Frontiers
Rational Design and Synthesis of Next-Generation 1-Tetradecyl-1H-imidazole Conjugates
The future development of this compound-based compounds will heavily rely on the principles of rational design to create novel conjugates with tailored functionalities. By strategically combining the this compound moiety with other molecular entities, researchers can unlock a wide array of new applications. The long tetradecyl chain imparts significant lipophilicity, which can be exploited in the design of molecules for membrane-centric biological applications or for creating amphiphilic materials.
Future synthetic strategies are expected to focus on creating hybrid molecules where the imidazole (B134444) core is linked to other pharmacophores, such as triazole or benzene (B151609) sulfonamide groups. nih.govnih.gov This approach aims to develop compounds with enhanced or entirely new biological activities, potentially leading to new therapeutic agents. nih.gov The synthesis of such conjugates will likely employ efficient and highly selective chemical reactions, such as copper-catalyzed "click chemistry," to link the different molecular components. nih.gov
| Property | Value |
| Molecular Formula | C17H32N2 |
| Molecular Weight | 264.45 g/mol |
| CAS Number | 54004-47-6 |
| Appearance | White to off-white solid |
| Melting Point | 56-58 °C |
| Solubility in Water | Insoluble |
| Solubility in Organic Solvents | Soluble in ethanol, chloroform |
Note: This table contains general properties of this compound. nih.govchemheterocycles.comchemicalbook.com
Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation
To fully harness the potential of this compound and its derivatives, a deep understanding of their structure-activity relationships and reaction mechanisms is crucial. Advanced spectroscopic techniques will play a pivotal role in this endeavor. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are fundamental for the structural characterization of newly synthesized imidazole derivatives. nih.govnih.gov
In parallel, computational modeling and simulation are becoming indispensable tools for predicting molecular properties and elucidating complex mechanisms at the atomic level. cosmosscholars.com Molecular docking studies, for instance, can predict the binding affinity and orientation of imidazole derivatives within the active sites of biological targets, guiding the rational design of more potent compounds. nih.govdoaj.org Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of these molecules, helping to explain their chemical behavior. researchgate.net The synergy between advanced spectroscopic analysis and computational approaches will accelerate the discovery and optimization of this compound-based technologies.
Expansion into Novel Biological and Biomedical Applications
The imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. researchgate.netlongdom.org Consequently, this compound and its future conjugates are poised for exploration in a variety of novel biological and biomedical applications. The long alkyl chain can enhance the interaction of these molecules with biological membranes, potentially leading to new antimicrobial or anticancer agents that target membrane-associated processes. nih.gov
The inherent versatility of the imidazole ring allows for its derivatives to be investigated for a broad spectrum of therapeutic areas, including as anti-inflammatory, antiviral, and antidiabetic agents. nih.govresearchgate.net Furthermore, the unique properties of imidazolium (B1220033) salts, derived from N-alkylated imidazoles, open up possibilities in bioengineering, such as their use as drug carriers and biosensors. nih.gov The exploration of these applications will involve extensive in vitro and in vivo studies to evaluate the efficacy and biological activity of novel this compound derivatives. nih.gov
Development of Sustainable and Economically Viable Production Routes
As the potential applications of this compound expand, the development of sustainable and economically viable production methods becomes increasingly important. The principles of green chemistry are expected to guide the future synthesis of this compound and its derivatives, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.gov
One promising approach is the use of one-pot, multi-component reactions, which can significantly improve reaction efficiency and atom economy. asianpubs.org The use of eco-friendly and reusable catalysts, such as zeolites and clays, is another key area of research that can lead to more sustainable synthetic processes. nih.govrsc.org Furthermore, exploring solvent-free reaction conditions or the use of aqueous media can further reduce the environmental impact of production. asianpubs.orgias.ac.in The optimization of these green synthetic routes will be crucial for the large-scale and cost-effective manufacturing of this compound, making it more accessible for various industrial applications.
| Synthesis Method | Key Advantages |
| One-Pot Multi-Component Reactions | High efficiency, atom economy, reduced waste |
| Microwave-Assisted Synthesis | Short reaction times, high yields, operational simplicity |
| Use of Reusable Catalysts (e.g., zeolites, clays) | Eco-friendly, cost-effective, catalyst can be recycled |
| Solvent-Free or Aqueous Media Reactions | Reduced use of hazardous organic solvents, environmentally benign |
Note: This table summarizes green synthesis approaches applicable to imidazole derivatives. nih.govasianpubs.orgrsc.orgias.ac.inresearchgate.net
Integration into Multifunctional Materials for Synergistic Performance
The unique molecular structure of this compound, combining a polar imidazole head with a long nonpolar alkyl tail, makes it an attractive building block for the creation of multifunctional materials. Future research will likely focus on integrating this compound into various material systems to achieve synergistic performance. For example, its amphiphilic nature could be utilized in the development of novel surfactants, emulsifiers, or as a component in self-assembling systems like micelles and vesicles for drug delivery applications.
Furthermore, the imidazole moiety can act as a versatile ligand for metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing. The incorporation of the long tetradecyl chain could influence the structural and functional properties of these materials, leading to new materials with tailored porosity, stability, and chemical reactivity. The exploration of this compound in the context of materials science is a nascent field with significant potential for the development of advanced functional materials.
Q & A
Basic Research Questions
Q. What are common synthetic methodologies for preparing 1-Tetradecyl-1H-imidazole derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions using α-bromo ketones and formamide under controlled conditions. For example, substituted imidazoles are synthesized via condensation of 2-bromoacetophenone derivatives with formamide, achieving yields between 43-67% (e.g., for 3-(1H-imidazol-4-yl)pyridine) . Purification via flash chromatography or recrystallization ensures product homogeneity. Key intermediates like tetradecyl groups can be introduced via alkylation or sulfonation steps, as seen in sulfonated imidazole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches near 1600–1650 cm⁻¹ and N-H stretches at 3100–3300 cm⁻¹) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, aromatic protons in imidazole rings resonate at δ 7.0–8.5 ppm, while alkyl chains (e.g., tetradecyl) show signals at δ 0.5–2.0 ppm .
- HPLC : Normal-phase HPLC with retention time (tR) analysis ensures purity (e.g., tR = 5.85–30.19 min for imidazole derivatives) .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and ORTEP-III resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- SHELX Suite : Used for small-molecule refinement (SHELXL) and structure solution (SHELXD/SHELXS). High-resolution data (>1.0 Å) enable precise determination of bond lengths and angles, critical for verifying alkyl chain conformations in tetradecyl derivatives .
- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters, aiding in distinguishing static disorder (e.g., flexible tetradecyl chains) from dynamic motion .
Q. What strategies address contradictions in biological activity data for imidazole-based compounds?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or structural isomerism. Approaches include:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding modes to biological targets (e.g., indoleamine 2,3-dioxygenase in ) .
- Isomer Purity Verification : Chiral HPLC or X-ray crystallography ensures no contamination by regioisomers .
Q. How are structure-activity relationships (SARs) optimized for imidazole derivatives in drug discovery?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. For example, trifluoromethyl-substituted imidazoles show improved pharmacokinetic profiles .
- Scaffold Hybridization : Combine imidazole cores with biphenyl or naphthalene moieties to modulate lipophilicity and target engagement, as demonstrated in palladium-catalyzed coupling reactions .
Data Analysis and Interpretation
Q. What statistical methods are employed to validate reproducibility in imidazole synthesis?
- Methodological Answer :
- Triplicate Experiments : Ensure reaction yield consistency (e.g., ±5% deviation).
- Principal Component Analysis (PCA) : Correlates spectroscopic data (e.g., IR/NMR) across batches to detect outliers .
Q. How do researchers mitigate batch-to-batch variability in large-scale imidazole production?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Design of Experiments (DoE) : Optimizes parameters (e.g., temperature, catalyst loading) to minimize variability .
Ethical and Reporting Standards
Q. What are the best practices for reporting crystallographic data of imidazole derivatives?
- Methodological Answer : Follow IUCr guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
